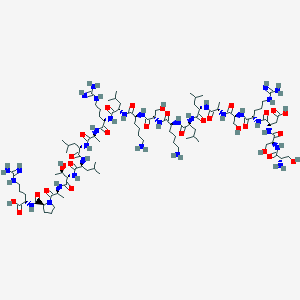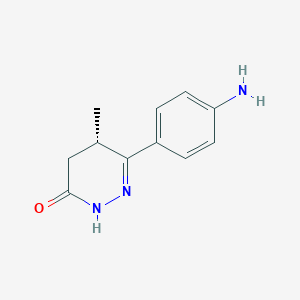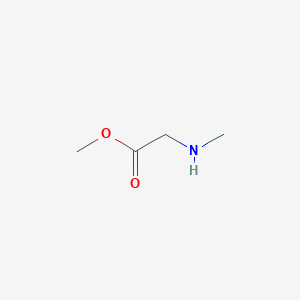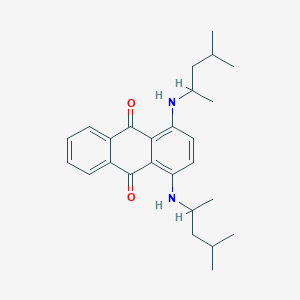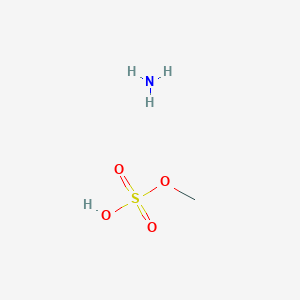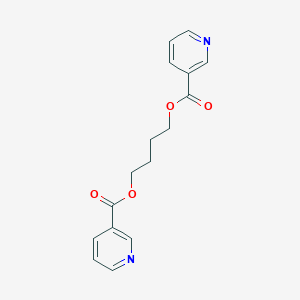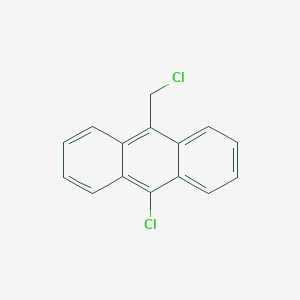![molecular formula C23H19ClN8O2S B025541 5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile CAS No. 110553-23-6](/img/structure/B25541.png)
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile, commonly known as CTMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMTC belongs to the family of azo compounds, which are characterized by the presence of an azo group (-N=N-) in their chemical structure.
Mecanismo De Acción
The mechanism of action of CTMTC is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. CTMTC has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Efectos Bioquímicos Y Fisiológicos
CTMTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTMTC can induce the production of ROS and cause DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CTMTC can reduce the growth of tumors in mice and improve their survival rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTMTC is its high thermal stability, which makes it suitable for use in various high-temperature applications. It is also relatively easy to synthesize and has a low cost of production. However, one of the main limitations of CTMTC is its low solubility in water, which can make it difficult to use in certain applications. It is also important to note that CTMTC is a potentially hazardous chemical and should be handled with care.
Direcciones Futuras
There are several future directions for the study of CTMTC. One area of research is the development of new synthesis methods that can improve the yield and purity of CTMTC. Another area of research is the study of the mechanism of action of CTMTC and its potential applications in cancer therapy. It is also important to investigate the potential toxicity of CTMTC and its effects on human health. Overall, CTMTC has significant potential for use in various fields and further research is needed to fully explore its properties and applications.
Métodos De Síntesis
The synthesis of CTMTC involves the reaction of 2-chloro-4-nitroaniline with 4-(2-cyanoethyl)aminoaniline in the presence of sodium hydroxide and ethanol. The resulting intermediate is then treated with 4-methyl-3-thiosemicarbazide and acetic anhydride to obtain CTMTC. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
CTMTC has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In optoelectronics, CTMTC has been used as a material for organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties. In material science, CTMTC has been used as a precursor for the synthesis of metal nanoparticles due to its ability to reduce metal ions to their corresponding nanoparticles. In biomedical research, CTMTC has been studied for its potential anticancer and antimicrobial properties.
Propiedades
Número CAS |
110553-23-6 |
|---|---|
Nombre del producto |
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile |
Fórmula molecular |
C23H19ClN8O2S |
Peso molecular |
507 g/mol |
Nombre IUPAC |
5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN8O2S/c1-3-31(12-4-11-25)17-7-5-16(6-8-17)27-30-23-19(14-26)15(2)22(35-23)29-28-21-10-9-18(32(33)34)13-20(21)24/h5-10,13H,3-4,12H2,1-2H3 |
Clave InChI |
QAZQXUXLFPIDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
Sinónimos |
5-(2-Chloro-4-nitrophenylazo)-2-[4-[N-(2-cyanoethyl)-N-ethylamino]phenylazo]-4-methyl-3-thiophenecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




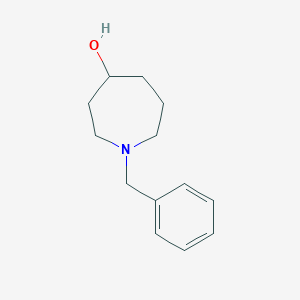
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

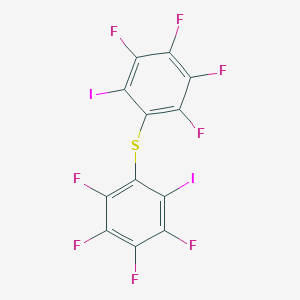
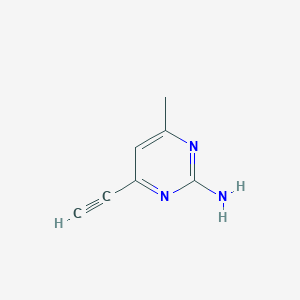
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
